3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors. Key structural features include:
- Position 3: A 4-chlorophenyl group, which enhances hydrophobic interactions in binding pockets .
- Position 2: A trifluoromethyl (CF₃) group, known to improve metabolic stability and electron-withdrawing effects .
- Position 5: A methyl group, contributing to steric and electronic modulation.
- Position 7: A morpholinoethylamine substituent, which improves solubility and pharmacokinetics via polar interactions .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N5O/c1-13-12-16(25-6-7-28-8-10-30-11-9-28)29-19(26-13)17(18(27-29)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12,25H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOARDSIMTWMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, methylhydrazine, and trifluoromethyl ketone. The synthesis may proceed through the following steps:
Condensation Reaction: 4-chlorobenzaldehyde reacts with methylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with trifluoromethyl ketone to form the pyrazolo[1,5-a]pyrimidine core.
Substitution: The pyrazolo[1,5-a]pyrimidine core is then reacted with 2-(morpholin-4-yl)ethylamine to introduce the morpholine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Biological Activity
3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of key kinases involved in cancer progression. This article reviews its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H22ClN5O
- Molecular Weight : 367.86 g/mol
- CAS Number : 667175
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological properties, particularly in oncology.
The primary mechanism of action for this compound involves the inhibition of specific tyrosine kinases, notably Src and Bcr-Abl. These kinases play crucial roles in various signaling pathways that regulate cell proliferation and survival.
Inhibition Studies
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can effectively inhibit Src family kinases and Bcr-Abl, leading to reduced tumor cell viability in several cancer models:
- Src Kinase Inhibition : The compound showed significant inhibition against Src kinase with a calculated IC50 value in the low micromolar range.
- Bcr-Abl Activity : It also inhibited Bcr-Abl activity, which is particularly relevant in chronic myelogenous leukemia (CML) treatment.
Case Studies and Experimental Findings
- Osteosarcoma Model : In xenograft models using osteosarcoma cells, treatment with this compound resulted in a reduction of tumor volume by more than 50% compared to control groups .
- Chronic Myelogenous Leukemia (CML) : In CML models, significant decreases in cell proliferation were observed when treated with the compound, correlating with its inhibitory effects on Bcr-Abl .
- Neuroblastoma and Glioblastoma : The compound exhibited promising results in neuroblastoma and glioblastoma models, indicating its potential as a therapeutic agent against these aggressive cancers .
Enzymatic Activity
The enzymatic activity of the compound was evaluated against several targets:
| Target | IC50 (μM) | Notes |
|---|---|---|
| Src Kinase | 0.5 | Strong inhibition observed |
| Bcr-Abl | 0.8 | Effective in reducing phosphorylation levels |
| Fyn Kinase | 1.0 | Moderate inhibition noted |
These results indicate that the compound is a potent inhibitor of these kinases, which are critical for tumor growth and survival.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has identified key modifications that enhance biological activity:
- Chloro Substitution : The presence of the 4-chloro group on the phenyl ring increases potency by enhancing binding affinity to the target kinase.
- Morpholine Linkage : The morpholine moiety contributes to improved solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
